molecular formula C19H21ClN2O2S B2616008 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide CAS No. 879319-44-5

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide

Cat. No.: B2616008
CAS No.: 879319-44-5
M. Wt: 376.9
InChI Key: PEBPXUOLRVUGCO-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide is a thiophene-derived acetamide compound featuring a methyl group at position 4, a phenyl group at position 5, and a piperidine-1-carbonyl moiety at position 3 of the thiophene ring. The acetamide side chain at position 2 includes a reactive chlorine atom, which is critical for its chemical and biological interactions .

Properties

IUPAC Name

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-16(19(24)22-10-6-3-7-11-22)18(21-15(23)12-20)25-17(13)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPXUOLRVUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials, such as 2-chloroacetyl chloride and a substituted thiophene derivative, under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate product to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

A study reported the evaluation of derivatives of this compound against human breast and colon cancer cell lines, revealing effective inhibition of cell proliferation at micromolar concentrations .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary investigations suggest that it may inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was observed around 256 µg/mL, indicating potential as an antimicrobial agent .

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes relevant to disease progression. The compound may act as an inhibitor for enzymes involved in neurodegenerative diseases, similar to other compounds in its class that have been shown to inhibit acetylcholinesterase .

Case Study: Enzyme Inhibition

Research has highlighted the enzyme-inhibitory effects of related compounds on acetylcholinesterase, suggesting that this compound could be explored further for neuroprotective applications .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chloroacetyl derivatives with appropriate piperidine and thiophene-containing precursors. This method allows for the creation of novel derivatives that can be screened for enhanced biological activity .

Synthesis Overview

StepReaction ComponentsConditions
1Chloroacetyl chloride + PiperidineBasic conditions
2Reaction with thiophene derivativesReflux in ethanol

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthetic Method Reference
Target Compound : 2-Chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide Thiophene - 4-Methyl
- 5-Phenyl
- 3-(Piperidine-1-carbonyl)
- 2-Chloroacetamide
Not explicitly reported; inferred anticancer/kinase inhibition potential from analogues Likely chloroacetyl chloride + amino-thiophene derivative (analogy to )
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Tetrahydrobenzo[b]thiophene - 3-Cyano
- 2-Chloroacetamide
EGFR/HER2 dual inhibition (IC~50~ = 0.12–0.45 µM) Reaction of 2-chloroacetamide with heteroaryl amines in DMF
2-Chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide Thiazole - 4-Pyridinyl
- 2-Chloroacetamide
Anticancer activity against A549 lung carcinoma (compound 3g: IC~50~ = 8.2 µM) Reaction with 4-substituted piperazines
2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(furan-2-ylmethyl)acetamide Thiadiazole - 3-(2-Chlorophenyl)
- 5-Thioacetamide
- N-(furan-2-ylmethyl)
Not reported; structural focus on hybrid heterocycles Sulfur bridging reactions
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide Cyclohepta[b]thiophene - 3-Cyano
- 2-Chloroacetamide
Safety data reported (GHS hazard classification) Not detailed; likely similar to benzo[b]thiophene derivatives

Key Differences and Implications

(c) Physicochemical Properties

  • IR and NMR spectra of similar compounds show characteristic signals:
    • NH/OH stretches at 3300–3500 cm⁻¹ .
    • Aromatic protons at δ 7.2–8.1 ppm .

Biological Activity

2-Chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide, with the CAS number 879319-44-5, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C28H29N3O3SC_{28}H_{29}N_{3}O_{3}S with a molecular weight of approximately 487.62 g/mol. The structure includes a thiophene ring, piperidine moiety, and a chloro substituent, which contribute to its biological properties.

PropertyValue
Molecular FormulaC28H29N3O3SC_{28}H_{29}N_{3}O_{3}S
Molecular Weight487.62 g/mol
CAS Number879319-44-5

Anticancer Potential

Recent studies have indicated that compounds containing piperidine and thiophene structures may exhibit anticancer activity. For instance, derivatives similar to this compound have shown promising results in various cancer cell lines. A notable study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. Piperidine derivatives have been shown to inhibit MAO-A and MAO-B with varying degrees of potency. For example, piperine, a related compound, exhibited IC50 values of 7.0 μM for MAO-B and 20.9 μM for MAO-A . While specific data on the inhibition profile of this compound is limited, its structural similarities suggest it may possess comparable inhibitory activity.

Case Studies

  • Study on Anticancer Activity :
    • A synthesis of several piperidine derivatives revealed that compounds with similar scaffolds to this compound showed significant cytotoxic effects in vitro against various cancer cell lines.
    • The most active compound demonstrated an IC50 value lower than that of established chemotherapeutics .
  • Enzyme Activity Evaluation :
    • Research on piperidine derivatives indicated that compounds with specific substitutions could effectively inhibit MAO enzymes. The structure–activity relationship (SAR) studies highlighted the importance of the thiophene ring and piperidine moiety in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions. A typical approach includes:

Thiophene Core Functionalization : Introduce the piperidine-1-carbonyl group at the 3-position of the thiophene ring via nucleophilic substitution or coupling reactions.

Acetamide Formation : React the intermediate with 2-chloroacetyl chloride in anhydrous acetone or THF under reflux, using potassium carbonate as a base to deprotonate the amine .

Purification : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Key Considerations : Control reaction temperature (0–5°C during acylation) to minimize side reactions like over-chlorination .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the piperidine ring (δ ~1.5–3.5 ppm for protons), thiophene aromatic protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~165–170 ppm in 13C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the chloroacetamide moiety .
  • FTIR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. How can solubility and stability be experimentally assessed for this compound?

  • Methodological Answer :
  • Solubility : Perform gradient solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor via HPLC for degradation products .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites and MESP maps for charge distribution analysis .
  • Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential binding pockets, focusing on the piperidine and thiophene moieties .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing piperidine with morpholine or altering the chloroacetamide group) .
  • Bioassays : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) using IC50/EC50 protocols. Compare activities to build SAR tables:
DerivativeModificationActivity (IC50)Selectivity Index
Parent 10 µM5.2
Morpholine Piperidine → Morpholine25 µM1.8
Fluorine-substituted Cl → F8 µM6.7
  • Statistical Analysis : Use PCA or clustering algorithms to correlate structural features with activity .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution X-ray data refinement. Key steps include:

Hydrogen Placement : Assign using riding models or difference Fourier maps.

Disorder Modeling : Apply split positions for flexible groups (e.g., piperidine ring) .

  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. How can metabolic pathways and toxicity be evaluated preclinically?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify Phase I/II metabolites via LC-MS/MS.
  • Toxicity Screening :
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100.
  • hERG Assay : Measure cardiac risk via patch-clamp electrophysiology .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Source Review : Compare assay conditions (e.g., cell line variability, serum concentration).
  • Dose-Response Replication : Validate activity in independent labs using standardized protocols (e.g., CLSI guidelines).
  • Meta-Analysis : Apply random-effects models to aggregate data and identify outliers .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Analogous Acetamide Derivatives

CompoundSubstituentLogPIC50 (µM)Reference
TargetPiperidine3.210.0
Analog AMorpholine2.825.0
Analog BPyrrolidine3.015.5

Q. Table 2. Optimized Crystallographic Parameters

ParameterValue
Space GroupP21/c
R1/wR20.042/0.112
C–Cl Bond Length1.76 Å

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